![molecular formula C7H16NO4P B2791664 3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid CAS No. 859660-35-8](/img/structure/B2791664.png)
3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid is a chemical compound with the molecular formula C7H16NO4P It is known for its unique structure, which includes an aminopropyl group, a hydroxyphosphoryl group, and a methylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid typically involves the reaction of 3-aminopropylphosphonic acid with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyphosphoryl group to a phosphine oxide.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminopropyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted aminopropyl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, modulating their activity. The hydroxyphosphoryl group may participate in phosphorylation reactions, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Aminopropylphosphonic acid: Shares the aminopropyl group but lacks the hydroxyphosphoryl and methylpropanoic acid components.
2-Methylpropanoic acid: Contains the methylpropanoic acid backbone but lacks the aminopropyl and hydroxyphosphoryl groups.
Phosphine oxides: Similar in containing a phosphoryl group but differ in the overall structure and functional groups.
Uniqueness
3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
3-[3-aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO4P/c1-6(7(9)10)5-13(11,12)4-2-3-8/h6H,2-5,8H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUHZMHQMZAFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(CCCN)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2791583.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)
![5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2791589.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)
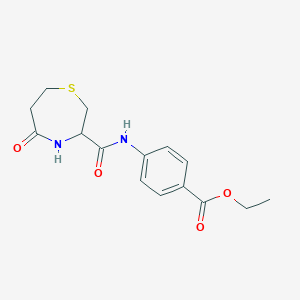

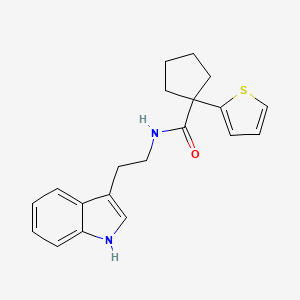
![3-(3-chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791597.png)
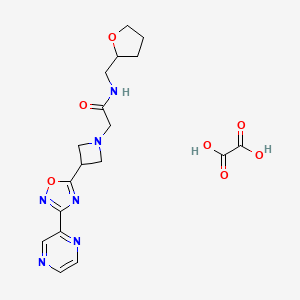
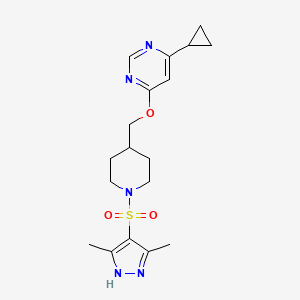
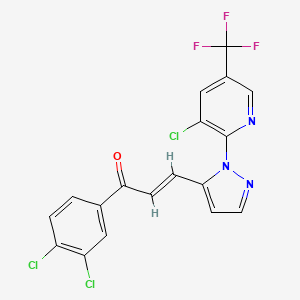
![6,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B2791604.png)
